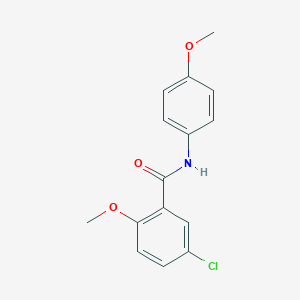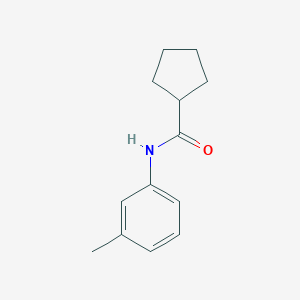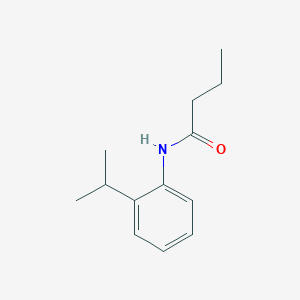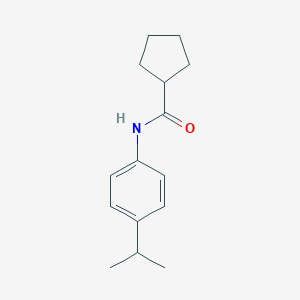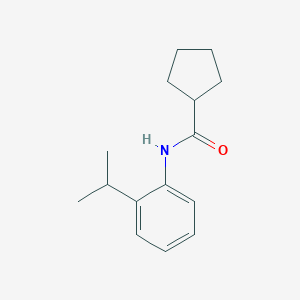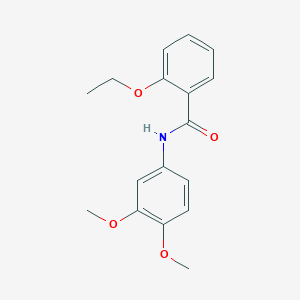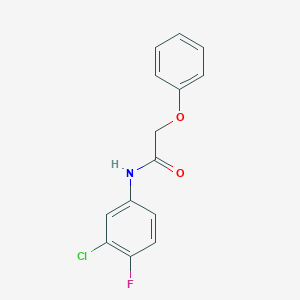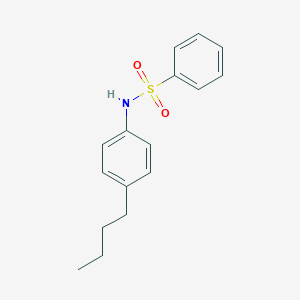
N-(4-butylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)benzenesulfonamide, also known as BBPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBPS belongs to the class of sulfonamide drugs, which are widely used for their antibacterial, antifungal, and diuretic properties. However, BBPS has been found to exhibit unique properties that make it a promising candidate for the development of novel drugs.
作用機序
The exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide is not fully understood. However, it has been proposed that N-(4-butylphenyl)benzenesulfonamide inhibits the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes by N-(4-butylphenyl)benzenesulfonamide may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
N-(4-butylphenyl)benzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-butylphenyl)benzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, N-(4-butylphenyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(4-butylphenyl)benzenesulfonamide has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
実験室実験の利点と制限
N-(4-butylphenyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. N-(4-butylphenyl)benzenesulfonamide has been found to exhibit unique properties that make it a promising candidate for the development of novel drugs. However, there are also some limitations to the use of N-(4-butylphenyl)benzenesulfonamide in lab experiments. N-(4-butylphenyl)benzenesulfonamide may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide and to determine its toxicity profile.
将来の方向性
There are several future directions for the study of N-(4-butylphenyl)benzenesulfonamide. One potential area of research is the development of N-(4-butylphenyl)benzenesulfonamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Another potential area of research is the development of N-(4-butylphenyl)benzenesulfonamide-based drugs for the treatment of viral infections such as HIV and hepatitis C virus. Further studies are also needed to elucidate the exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide and to determine its toxicity profile. Overall, N-(4-butylphenyl)benzenesulfonamide is a promising compound that has the potential to lead to the development of novel drugs with therapeutic applications.
合成法
The synthesis of N-(4-butylphenyl)benzenesulfonamide involves the reaction of 4-butylphenol with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization. The yield of N-(4-butylphenyl)benzenesulfonamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
N-(4-butylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. N-(4-butylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. N-(4-butylphenyl)benzenesulfonamide has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
特性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
N-(4-butylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-7-14-10-12-15(13-11-14)17-20(18,19)16-8-5-4-6-9-16/h4-6,8-13,17H,2-3,7H2,1H3 |
InChIキー |
RNOCMAYJXZFWHP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
正規SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






